2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is a compound that belongs to the class of benzothiazole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxyaniline in the presence of sulfonating agents. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine . The process can be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as one-pot synthesis and green chemistry principles. These methods aim to minimize the use of toxic solvents and reduce the formation of side products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Utilized in the production of dyes, biocides, and fungicides
Wirkmechanismus
The mechanism of action of 2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug
Uniqueness
2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities.
Eigenschaften
Molekularformel |
C14H13N3O3S2 |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-amino-N-(4-methoxyphenyl)-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S2/c1-20-10-4-2-9(3-5-10)17-22(18,19)11-6-7-12-13(8-11)21-14(15)16-12/h2-8,17H,1H3,(H2,15,16) |
InChI-Schlüssel |
KTRVFGCGFMLZCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.